4-Methylpregabalin

Catalog No.
S9040373
CAS No.
313651-25-1
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpregabalin

CAS Number

313651-25-1

Product Name

4-Methylpregabalin

IUPAC Name

(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

IASDTUBNBCYCJG-SFYZADRCSA-N

Canonical SMILES

CC(C)C(C)C(CC(=O)O)CN

Isomeric SMILES

C[C@@H]([C@@H](CC(=O)O)CN)C(C)C

4-Methylpregabalin (CAS 313651-25-1), specifically the active (3R,4R)-enantiomer, is a highly potent, synthetic γ-amino acid derivative and gabapentinoid. It functions as a selective ligand for the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) and is actively transported across the blood-brain barrier via the System L neutral amino acid transporter (LAT1). In procurement and chemoinformatics contexts, 4-methylpregabalin is primarily utilized as a high-affinity reference standard and structural probe. The strategic addition of a methyl group at the 4-position of the hexanoic acid backbone significantly rigidifies the molecule and enhances its hydrophobic interactions within the target binding pocket, making it a highly effective baseline material for advanced structure-activity relationship (SAR) mapping when compared to classical gabapentinoids [1].

Research Fit

Workflow α2δ calcium channel studies
Selection Logic Reported dual binding/transport profile
Use Context Neuropathic pain research models

Substituting 4-methylpregabalin with more common in-class analogs, such as generic pregabalin or gabapentin, compromises assay sensitivity and target engagement resolution. Standard pregabalin lacks the C4-methyl substitution, resulting in a substantially lower binding affinity at the α2δ-1 subunit, which forces researchers to use higher concentrations in competitive binding assays—thereby increasing the risk of off-target effects and solvent-induced artifacts. Furthermore, generic gabapentinoids cannot adequately probe the specific hydrophobic sub-pocket of the α2δ-1 receptor that 4-methylpregabalin engages. For procurement decisions involving computational docking validation, blood-brain barrier transport kinetics, or high-throughput screening, the lack of the precise steric bulk provided by the 4-methyl group renders common substitutes ineffective [1].

Substitution Risk

4-Methylpregabalin
Reported higher α2δ affinity context
vs
Pregabalin
Baseline affinity
α2δ binding affinity context may differ
Standard reference affinity
In vivo model-response context may differ
May require dose-response re-baselining
Retains system L transporter coupling
Analogues may lose CNS penetration

α2δ-1 Binding Affinity Advantage

The addition of the 4-methyl group significantly enhances the compound's interaction with the α2δ-1 subunit. In competitive radioligand binding assays against [3H]gabapentin using pig brain membranes, 4-methylpregabalin demonstrates a 4-fold higher binding affinity compared to standard pregabalin [1].

Evidence Dimensionα2δ-1 Binding Affinity (Ki)
Target Compound Data12 nM
Comparator Or BaselinePregabalin (48 nM)
Quantified Difference4-fold higher affinity
ConditionsCompetitive [3H]gabapentin binding assay in pig brain membranes

Higher affinity allows for lower dosing in in vitro assays, reducing non-specific background noise and improving the signal-to-noise ratio in high-throughput screening workflows.

α2δ Binding Affinity
Direct comparison
4x higher than pregabalin
Supports binding affinity profiling context
[3H]gabapentin displacement assay

System L Transporter (LAT1) Kinetics

A critical procurement factor for CNS probes is the ability to cross the blood-brain barrier. Despite the increased steric bulk of the 4-methyl group, 4-methylpregabalin retains excellent affinity for the System L neutral amino acid transporter, performing comparably to pregabalin in [3H]leucine uptake inhibition assays [1].

Evidence DimensionSystem L Transporter Affinity (Km / IC50)
Target Compound Data~11 μM (IC50) / 25 μM (Km)
Comparator Or BaselinePregabalin (~12 μM IC50 / 32 μM Km)
Quantified DifferenceComparable to slightly superior transport affinity
ConditionsInhibition of [3H]leucine uptake in CHO cells expressing LAT1

It proves that the compound can be used as a highly potent CNS-active positive control without the confounding variable of poor blood-brain barrier permeability.

In Vivo Potency
Direct comparison
2-3x increase vs pregabalin
In vivo model-response interpretation context
Neuropathic pain animal models

In Vivo Analgesic Potency

The enhanced in vitro binding affinity translates directly to superior in vivo performance. In rodent models of neuropathic pain, 4-methylpregabalin requires significantly lower doses to achieve the median effective dose (ED50) compared to pregabalin, making it a more efficient reference standard for behavioral assays [1].

Evidence DimensionIn Vivo Analgesic Potency (ED50)
Target Compound Data15 mg/kg
Comparator Or BaselinePregabalin (30 mg/kg)
Quantified Difference2-fold greater in vivo potency
ConditionsRodent neuropathic pain models (e.g., Chronic Constriction Injury)

Procuring this compound allows in vivo pharmacologists to benchmark novel analgesic candidates against a highly potent, low-dose standard.

System L Transport
Class-level inference
Retains comparable affinity
BBB permeability model interpretation context
[3H]leucine uptake in CHO cells

Stereospecific Target Engagement

The reproducibility of pharmacological assays using 4-methylpregabalin is strictly dependent on its enantiomeric purity. The active (3R,4R)-enantiomer exhibits nanomolar affinity for the α2δ-1 subunit, whereas the (3S,4S)-enantiomer shows a drastic reduction in binding affinity and a near-complete loss of System L transporter engagement [1].

Evidence DimensionStereoisomer Target Affinity (Ki / IC50)
Target Compound Data(3R,4R)-isomer: 12-23 nM
Comparator Or Baseline(3S,4S)-isomer: >190 nM
Quantified Difference>8-fold reduction in target affinity for the incorrect enantiomer
ConditionsIn vitro radioligand binding and transport assays

It underscores the necessity of procuring the stereochemically pure (3R,4R)-isomer to ensure reproducible, high-fidelity data in precision pharmacological assays.

Radioligand Binding Reference Standard

Due to its 12 nM Ki at the α2δ-1 subunit, 4-methylpregabalin is a highly effective positive control for competitive [3H]gabapentin displacement assays. Its use allows for lower assay concentrations, minimizing solvent-induced background noise and improving the reliability of high-throughput screening workflows for novel calcium channel modulators [1].

BBB Transporter Kinetics Modeling

Because it successfully pairs increased steric bulk with retained System L (LAT1) transporter affinity, this compound is highly valuable for pharmacokinetic modeling. Researchers use it to map the structural tolerances of the LAT1 transporter, aiding in the design of CNS-penetrant prodrugs and amino acid analogs [1].

Neuropathic Pain In Vivo Benchmark

With an ED50 of ~15 mg/kg, 4-methylpregabalin serves as a highly potent benchmark in rodent models of chronic constriction injury (CCI) and visceral hypersensitivity. It provides a more stringent efficacy baseline than standard pregabalin, ensuring that only the most potent novel candidates progress through preclinical development [2].

Docking & Hydrophobic Pocket Validation

The rigidified 4-methyl substitution makes the (3R,4R)-enantiomer a highly precise structural probe for in silico modeling. Chemoinformatics teams utilize it to validate molecular dynamics simulations of the α2δ-1 binding site, specifically targeting the hydrophobic sub-pocket that standard gabapentinoids fail to fully occupy [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuropathic pain pathway research
α2δ binding affinity profiling
In vivo model-response endpoints
Gabapentinoid analogue benchmarking
Binding/transport profile comparison
Selectivity and exposure-model review
CNS transporter mechanism studies
System L substrate activity
Cellular uptake and brain exposure ratios
Analgesic assay calibration
Reference-standard potency profile
Assay linearity and dose-response profiling

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Wikipedia

4-Methylpregabalin

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